![molecular formula C12H12N2O3S B1603446 Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate CAS No. 218631-55-1](/img/structure/B1603446.png)
Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate
Overview
Description
“Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate” is a chemical compound with the linear formula C12H12N2O3S . It has a molecular weight of 264.3 . This compound is used in various fields of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by FTIR and NMR . The yield was around 50%, and the melting point ranged from 196 to 198 °C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14) . This code provides a unique identifier for the compound and can be used to generate a 3D structure for further analysis.
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate” are not mentioned in the search results, similar compounds have been synthesized and evaluated for their antibacterial and antifungal potential . These compounds showed good minimum inhibitory concentration (MIC) values, indicating their potential as antimicrobial agents .
Physical And Chemical Properties Analysis
It has a molecular weight of 264.3 . More specific physical and chemical properties such as solubility, density, boiling point, etc., are not provided in the search results.
Scientific Research Applications
Antioxidant Applications
Thiazole derivatives, including Methyl 2-aminothiazoles, have been demonstrated to possess significant antioxidant activities. They can inhibit radical formation, which is crucial in preventing oxidative stress-related cellular damage . This property is particularly beneficial in the development of treatments for diseases where oxidative stress plays a key role, such as neurodegenerative disorders.
Antimicrobial and Antifungal Agents
Methyl 2-aminothiazoles have shown promise as antimicrobial agents, with studies indicating their effectiveness against multidrug-resistant strains of bacteria . Additionally, they exhibit antifungal properties, which could lead to the development of new antifungal medications, especially for resistant strains of fungi .
Anti-HIV Activity
The thiazole ring is a component in several compounds with anti-HIV activity. By inhibiting key enzymes or interfering with the replication process, Methyl 2-aminothiazoles could serve as a basis for designing novel anti-HIV drugs .
Antitumor and Cytotoxic Drugs
Research has shown that thiazole derivatives can act as antitumor agents. Methyl 2-aminothiazoles could be used to synthesize compounds with cytotoxic properties, potentially leading to new cancer therapies .
Neuroprotective Therapies
Due to their ability to modulate neurotransmitter synthesis, Methyl 2-aminothiazoles could be used in the treatment of neurological conditions. For instance, they could play a role in synthesizing drugs similar to Pramipexole, used in treating Parkinson’s disease .
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic activities of thiazole derivatives make them candidates for developing new pain relief medications. Their mechanism of action could provide insights into more effective treatments with fewer side effects .
Dyestuff and Chemical Synthesis
Thiazoles are known to be important starting materials for the synthesis of azo dyes and other compounds used in dyestuff and chemical synthesis. Methyl 2-aminothiazoles could be utilized in creating new dyes with unique properties .
Corrosion Inhibitors
In the field of industrial chemistry, Methyl 2-aminothiazoles could be explored as corrosion inhibitors. Their molecular structure allows them to bind to metal surfaces, providing protection against corrosion .
Mechanism of Action
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
Some thiazole derivatives have been reported to interact with dna and topoisomerase ii, leading to dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives, in general, are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound is intended for research use only .
Result of Action
Some thiazole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and antitumor activities .
Action Environment
The compound is recommended to be stored at room temperature .
properties
IUPAC Name |
methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSRFDCUXNFFFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592587 | |
Record name | Methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate | |
CAS RN |
218631-55-1 | |
Record name | Methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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